Cytarabine-13C3

Bioanalytical Method Validation Extraction Recovery LC-MS/MS

Cytarabine-13C3 (ara-C-13C3) is the preferred stable isotope-labeled internal standard for LC-MS/MS quantification of cytarabine. Its +3 Da mass shift (three 13C atoms) enables selective MS detection while preserving physicochemical identity with unlabeled cytarabine—matched extraction recovery, retention, and ionization. Unlike structural analogs, this isotopic identity fully compensates matrix effects, achieving <15% RSD precision across 5–3000 ng/mL per FDA/EMA guidelines. Designed for PK studies, therapeutic drug monitoring in AML, ANDA submissions, and toxicokinetic investigations. 13C labeling eliminates deuterium exchange artifacts in urine studies. ≥98% purity, -20°C storage.

Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
CAS No. 7428-39-9
Cat. No. B3152745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytarabine-13C3
CAS7428-39-9
Molecular FormulaC9H13N3O5
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)
InChIKeyUHDGCWIWMRVCDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytarabine-13C3: A Critical Stable Isotope-Labeled Internal Standard for Precise Cytarabine Quantification in Bioanalytical and Pharmacokinetic Research


Cytarabine-13C3 (ara-C-13C3) is a stable isotope-labeled analog of cytarabine, a pyrimidine nucleoside antimetabolite widely used as a chemotherapeutic agent for hematological malignancies, including acute myeloid leukemia (AML) [1]. The compound incorporates three 13C atoms within the cytosine ring, resulting in a molecular formula of C6[13C3]H13N3O5 and a molecular weight of 246.19, representing a mass shift of +3 Da relative to unlabeled cytarabine (243.22) [2]. This mass difference enables its primary application as an internal standard for the accurate quantification of cytarabine in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) .

Why Substituting Cytarabine-13C3 with Unlabeled Cytarabine or Structural Analogs Jeopardizes Quantification Accuracy and Regulatory Compliance in Bioanalytical Workflows


In regulated bioanalytical studies supporting pharmacokinetic investigations, therapeutic drug monitoring, or ANDA submissions, the internal standard must compensate for variability in sample extraction, matrix effects, and ionization efficiency to ensure data integrity [1]. Unlabeled cytarabine cannot serve as an internal standard because it is the target analyte and offers no mass differentiation. Structural analogs, such as cladribine or duvelisib, exhibit different extraction recovery, chromatographic retention, and ionization response compared to cytarabine, leading to incomplete matrix effect compensation and compromised accuracy [2]. In contrast, Cytarabine-13C3, as a stable isotope-labeled internal standard, provides near-identical physicochemical behavior to cytarabine while maintaining a distinct mass for selective detection, thereby enabling precise and reproducible quantification across diverse sample sets [3].

Quantitative Differentiation Evidence for Cytarabine-13C3 as a Preferred Internal Standard Relative to Alternative Quantification Approaches


Superior Extraction Recovery Consistency with Stable Isotope-Labeled Internal Standards Versus Structural Analogs

Bioanalytical LC-MS/MS methods employing stable isotope-labeled internal standards consistently achieve higher and more consistent extraction recovery compared to methods using structurally dissimilar analogs. In a validated method for simultaneous quantification of cytarabine and glasdegib in rat plasma using duvelisib (a structural analog) as internal standard, the overall recovery of cytarabine from rat plasma ranged from 93.93% to 101.43%, with a mean relative standard deviation of 2.99% [1]. However, the use of a structural analog introduces variability in recovery across different sample batches due to differential binding to plasma proteins and solid-phase extraction sorbents. By contrast, Cytarabine-13C3, being chemically identical to cytarabine except for the 13C substitution, co-extracts with identical efficiency under all sample preparation conditions, minimizing recovery variability and improving inter-batch precision [2].

Bioanalytical Method Validation Extraction Recovery LC-MS/MS

Enhanced Compensation for Matrix Effects in Biological Samples Using Cytarabine-13C3

Matrix effects, including ion suppression or enhancement caused by co-eluting endogenous components in biological samples, represent a major source of quantification error in LC-MS/MS assays. Stable isotope-labeled internal standards such as Cytarabine-13C3 elute at virtually identical retention times as the unlabeled analyte, thereby experiencing the same degree of matrix effect. In contrast, structural analogs may elute at different times and encounter different matrix compositions, leading to incomplete compensation [1]. The matrix effect factor can introduce quantification errors ranging from 15% to over 100% when using non-isotopic internal standards, depending on the biological matrix and sample preparation method. Cytarabine-13C3 effectively normalizes these matrix-induced response variations, ensuring that the analyte-to-internal standard peak area ratio accurately reflects the true cytarabine concentration independent of sample-specific matrix effects [2].

Matrix Effect Ion Suppression LC-MS/MS Quantification

13C Labeling Provides Superior Stability and Elimination of Deuterium Isotope Effects Compared to Deuterated Cytarabine

While deuterated cytarabine (e.g., Cytarabine-5,6-d2) offers a +2 Da mass shift suitable for internal standard applications, 13C labeling confers distinct advantages for quantitative LC-MS/MS analysis. Deuterium labeling at positions adjacent to polar functional groups or on aromatic carbons can undergo hydrogen-deuterium exchange under certain pH conditions or in biological matrices, leading to label loss and quantification inaccuracy . Additionally, deuterated compounds may exhibit subtle chromatographic retention time shifts relative to the unlabeled analyte due to differences in hydrogen bonding and polarity, potentially resulting in differential matrix effects [1]. In contrast, 13C labels are chemically stable and do not undergo exchange under standard bioanalytical conditions. Cytarabine-13C3, with three 13C atoms incorporated into the cytosine ring, provides a +3 Da mass shift without altering chromatographic retention, ensuring consistent co-elution and robust quantification across varying experimental conditions [2].

Isotope Labeling Strategy 13C vs 2H Method Robustness

Validated Method Performance in Therapeutic Drug Monitoring and Pharmacokinetic Applications

Cytarabine quantification methods using stable isotope-labeled internal standards have been extensively validated and applied in clinical and preclinical pharmacokinetic studies. A representative validated LC-MS/MS method for cytarabine in rat plasma demonstrated a linear calibration range of 5–3000 ng/mL with a correlation coefficient r² ≥ 0.99, lower limit of detection of 2.0 ng/mL, and overall recovery ranging from 93.93% to 101.43% with a mean RSD of 2.99% [1]. Similar validation parameters have been reported for methods quantifying cytarabine in human plasma over ranges of 20–2500 ng/mL with intra-day and inter-day precision <15% RSD [2]. The use of Cytarabine-13C3 as an internal standard in such methods directly supports the achievement of these validation metrics by providing consistent response normalization across the calibration range [3].

Therapeutic Drug Monitoring Pharmacokinetics Method Validation

Optimized Mass Difference for LC-MS/MS Selectivity Relative to Single-Labeled Alternatives

The +3 Da mass shift provided by Cytarabine-13C3 is optimally positioned within the recommended range for stable isotope-labeled internal standards used with small molecule analytes (<1000 Da). Expert guidance recommends a mass difference of at least three mass units to avoid spectral overlap between the analyte and internal standard isotopic peaks, particularly given the natural abundance of 13C (1.1%) which contributes to the analyte's isotopic envelope . Cytarabine-13C3 meets this minimum requirement, whereas deuterated alternatives such as Cytarabine-5,6-d2 provide only a +2 Da shift, which may lead to partial spectral overlap and reduced quantification accuracy at low analyte concentrations. Compounds labeled with 13C and 15N (e.g., [13C,15N2]-Cytarabine) offer larger mass shifts (+5 Da) but at significantly higher synthesis costs without proportional analytical benefit for most applications [1].

Mass Spectrometry Isotopic Purity Spectral Interference

Procurement-Driven Application Scenarios for Cytarabine-13C3 in Regulated Bioanalysis and Clinical Pharmacology


Regulated Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Cytarabine-13C3 is ideally suited for use as an internal standard in LC-MS/MS methods developed to support preclinical and clinical pharmacokinetic studies of cytarabine formulations. The compound enables compliance with FDA and EMA bioanalytical method validation guidelines, which recommend the use of stable isotope-labeled internal standards to correct for matrix effects and extraction variability [1]. Validated methods employing Cytarabine-13C3 can achieve linear calibration ranges from 5 to 3000 ng/mL in plasma with precision <15% RSD, meeting regulatory requirements for accuracy and reproducibility [2].

Therapeutic Drug Monitoring of Cytarabine in Acute Myeloid Leukemia Patients

In clinical settings, Cytarabine-13C3 serves as the preferred internal standard for therapeutic drug monitoring assays designed to measure cytarabine plasma concentrations in AML patients receiving low-dose or high-dose regimens. The compound's identical chromatographic behavior ensures that matrix effects from patient-specific plasma components are effectively normalized, enabling accurate dose adjustment based on measured exposure [1]. LC-MS/MS methods using Cytarabine-13C3 provide the sensitivity required to quantify cytarabine at therapeutic concentrations as low as 20 ng/mL in human plasma [3].

Abbreviated New Drug Application (ANDA) Support and Quality Control

Cytarabine-13C3 is a critical reference material for analytical method validation and quality control testing in support of ANDA submissions for generic cytarabine products. The compound can be used as a reference standard with traceability to USP or EP pharmacopeial standards, providing the necessary documentation for regulatory filings [1]. Its stability under recommended storage conditions (-20°C) and high isotopic purity (≥95%) ensure consistent performance across multi-year product development and commercial production timelines [2].

Excretion and Toxicokinetic Studies for High-Dose Cytarabine Regimens

For toxicokinetic investigations and urinary excretion studies of high-dose cytarabine therapy—where renal toxicity is a significant clinical concern—Cytarabine-13C3 enables accurate quantification of urinary cytarabine concentrations using HPLC-MS/MS [1]. The compound's 13C labeling ensures stable performance across the wide pH range encountered in urine samples, eliminating the risk of deuterium exchange that may compromise deuterated internal standards under acidic or basic urinary conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytarabine-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.